维达普芬-d3
描述
Vedaprofen-d3 is the deuterium labeled version of Vedaprofen . It’s a COX-1 selective nonsteroidal anti-inflammatory agent (NSAID) used for serum TxB2 and exudate PGE2 inhibition . It also acts as an Escherichia coli (E. coli) sliding clamp (SC) inhibitor with an IC50 of 222 μM .
Molecular Structure Analysis
The molecular formula of Vedaprofen-d3 is C19H19D3O2 . The compound has a molecular weight of 285.40 . The SMILES string representation is [2H]C([2H])([2H])C(C(O)=O)c1ccc(C2CCCCC2)c3ccccc13
.
Physical and Chemical Properties Analysis
Vedaprofen-d3 is an analytical standard with a molecular weight of 285.40 and a molecular formula of C19H19D3O2 . It’s typically stored at 2-8°C .
科学研究应用
维达普芬(四合一)不会对种马精液的质量或可冷冻性产生负面影响,表明其在种马育种中使用是安全的 (Janett et al., 2005).
在狗中,维达普芬表现出快速吸收、高生物利用度,并且在重复口服后不会在血浆中蓄积。它的药代动力学还揭示了对映选择性,其中 R(-) 对映异构体在血浆中占优势 (Hoeijmakers et al., 2005).
对于接受上颌切除术或下颌切除术的狗,维达普芬在术后疼痛控制中与酮洛芬一样有效,但没有显示任何预防性镇痛作用 (Fantoni et al., 2015).
在健康猫中,口服维达普芬 14 天不会对肾功能、血液学或血清生化变量产生不良影响,表明其短期使用是安全的 (Khwanjai et al., 2012).
维达普芬对小马血清血栓烷 B2 合成产生显着抑制作用,表明其在管理急性非免疫性炎症中有效 (Lees et al., 1999).
维达普芬对患有上呼吸道疾病或卵巢子宫切除术后的猫表现出解热和镇痛功效,表明其在猫科动物医学中的更广泛适用性 (Lopez et al., 2007).
与单独用于接受卵巢子宫切除术的猫相比,维达普芬和曲马多的联合治疗提供了更有效的术后镇痛,并预防了痛觉过敏 (Brondani et al., 2009).
维达普芬和美洛昔康对患有肌肉骨骼疼痛和炎症的狗都有效且耐受性良好 (Nell et al., 2002).
作用机制
Target of Action
Vedaprofen-d3, a deuterium-labeled version of Vedaprofen, primarily targets the cyclo-oxygenase enzyme system . This system plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
Vedaprofen-d3 acts by inhibiting the cyclo-oxygenase enzyme system . This inhibition results in a reduction of prostaglandin synthesis, leading to anti-inflammatory, antipyretic, and analgesic effects . Vedaprofen-d3 is also reported to inhibit the Escherichia coli sliding clamp, a protein essential for DNA replication .
Biochemical Pathways
It is known that the compound’s action on the cyclo-oxygenase enzyme system disrupts the synthesis of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain sensation, so their reduction can have downstream effects on these processes .
Pharmacokinetics
Vedaprofen-d3 displays enantioselective pharmacokinetics, with plasma concentrations of the R(-) enantiomer exceeding those of S(+) vedaprofen . The plasma concentration ratio, R:S, increases over time, and the plasma mean area under the curve (AUC) values for the R(-) and S(+) enantiomers are significantly different . These properties may impact the bioavailability of Vedaprofen-d3.
Result of Action
The primary result of Vedaprofen-d3’s action is the reduction of inflammation and relief of pain associated with musculo-skeletal disorders and soft tissue lesions . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response and pain sensation .
Action Environment
The action, efficacy, and stability of Vedaprofen-d3 can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status and the presence of other medications . .
安全和危害
Vedaprofen-d3 is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion, rinse mouth and seek immediate medical attention .
生化分析
Biochemical Properties
Vedaprofen-d3 interacts with several enzymes and proteins. Its primary target is the COX-1 enzyme, which it inhibits selectively . This inhibition reduces the production of TxB2 and PGE2, two biochemical mediators involved in inflammation . Vedaprofen-d3 also interacts with the sliding clamp (SC) in E. coli, inhibiting its function .
Cellular Effects
The effects of Vedaprofen-d3 on cells are primarily related to its anti-inflammatory properties. By inhibiting COX-1, Vedaprofen-d3 reduces the production of TxB2 and PGE2 . These compounds are involved in the inflammatory response, so their reduction leads to decreased inflammation. Vedaprofen-d3’s inhibition of the E. coli sliding clamp also has potential antibacterial effects .
Molecular Mechanism
Vedaprofen-d3 exerts its effects at the molecular level primarily through the inhibition of COX-1 and the E. coli sliding clamp . The inhibition of COX-1 leads to a decrease in the production of TxB2 and PGE2, reducing inflammation . The inhibition of the E. coli sliding clamp disrupts the function of this protein, potentially leading to antibacterial effects .
Temporal Effects in Laboratory Settings
It is known that Vedaprofen-d3 is stable under standard laboratory conditions .
Dosage Effects in Animal Models
For instance, in horses, Vedaprofen is administered at a dose of 2 mg/kg body weight, followed by 1 mg/kg every 12 hours for up to 14 days .
Metabolic Pathways
Vedaprofen, the non-deuterated form, is known to undergo phase I biotransformation, primarily in the cyclohexane ring .
Transport and Distribution
It is known that Vedaprofen-d3 is highly bound to plasma proteins .
属性
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676194 | |
Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-34-5 | |
Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1185054-34-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。